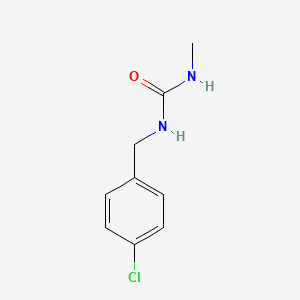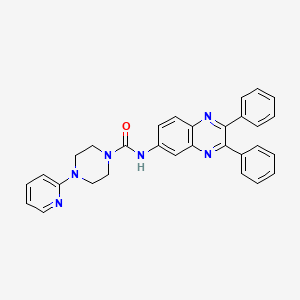![molecular formula C16H14N2O B5117217 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as MMI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as an inhibitor of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. By inhibiting this enzyme, 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can alter cellular signaling pathways and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have a range of biochemical and physiological effects, including effects on cellular signaling pathways, protein-protein interactions, and enzyme kinetics. This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target the cyclic AMP signaling pathway, allowing researchers to study the effects of this pathway in isolation. However, one limitation of using 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, including studies of its effects on specific cellular processes, investigations into its potential as a therapeutic agent, and the development of new synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and its potential applications in various fields of scientific research.
Synthesis Methods
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-methylaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate compound 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, which can be purified and isolated for further use in research.
Scientific Research Applications
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. This compound has been found to be particularly useful in studies of the cyclic AMP signaling pathway, which plays a critical role in many cellular processes.
properties
IUPAC Name |
3-[(2-methylphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-2-4-8-14(11)17-10-13-12-7-3-5-9-15(12)18-16(13)19/h2-10,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVYUZJQJQULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)
![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)